molecular formula C18H16F3N5 B6444969 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile CAS No. 2548987-32-0

6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile

Cat. No.: B6444969
CAS No.: 2548987-32-0
M. Wt: 359.3 g/mol
InChI Key: IJCKFQKWVURKEG-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core linked to two pyridine moieties. The pyridine at position 2 is substituted with a carbonitrile group, while the pyridine at position 5 carries a trifluoromethyl group. This structure combines rigidity from the fused bicyclic system with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .

Properties

IUPAC Name

6-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5/c19-18(20,21)13-4-5-16(23-9-13)25-10-12-6-7-26(15(12)11-25)17-3-1-2-14(8-22)24-17/h1-5,9,12,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKFQKWVURKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl-substituted pyridine moiety and an octahydropyrrolo framework, suggest diverse interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C18H21F3N4
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly the PI3K (phosphoinositide 3-kinase) isoforms, which are implicated in numerous diseases including cancer and inflammatory conditions .

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties:

  • PI3K Inhibition : The compound has been shown to selectively inhibit the delta (δ) isoform of class I PI3K, which plays a significant role in immune responses and cancer progression. This inhibition could lead to therapeutic applications in treating autoimmune diseases and cancers .

Anticancer Properties

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing proliferation.
  • Apoptotic Pathways Activation : It activates caspases, leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Study 1: PI3K Inhibition in Cancer Cells

A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). This effect was linked to the inhibition of the PI3K/AKT signaling pathway.

Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Data Summary Table

PropertyValue
Molecular FormulaC18H21F3N4
Molecular Weight370.4 g/mol
PI3K Inhibition IC5012 µM
MIC against S. aureus32 µg/mL
MIC against E. coli32 µg/mL

Comparison with Similar Compounds

Data Table: Key Properties and Activities

Compound Class Core Structure Substituents Bioactivity Notes Reference
Target Compound Octahydropyrrolo[3,4-b]pyrrole 5-(Trifluoromethyl)pyridin-2-yl, 2-cyanopyridine Hypothesized kinase inhibition
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine Thienyl, sulfanyl, carbonitrile Metal chelation, moderate antimicrobial
Triazolothiadiazoles Triazole-thiadiazole 3-Pyridyl, alkyl/aryl Vasodilation, antimicrobial
Fluorinated Pyridines Pyridine CF₃, carbonitrile Enhanced metabolic stability

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s bicyclic core requires multi-step synthesis under acidic conditions (e.g., p-toluenesulfonic acid in 2-propanol), similar to methods used for pyrimidine derivatives (). Yields are typically lower (~40–50%) compared to simpler pyridines (~70%) due to steric hindrance .
  • Binding Affinity: Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, a feature absent in non-fluorinated analogs .
  • Biological Performance : While triazolothiadiazoles show vasodilatory activity (EC₅₀ ~10–50 μM), the target compound’s fused bicyclic system may improve selectivity for serotonin or dopamine receptors, though experimental data are pending .

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